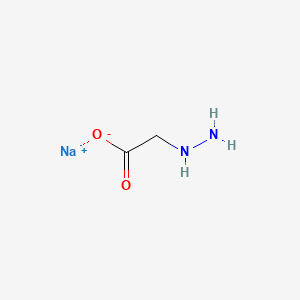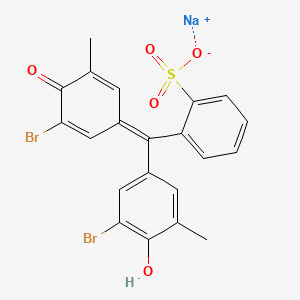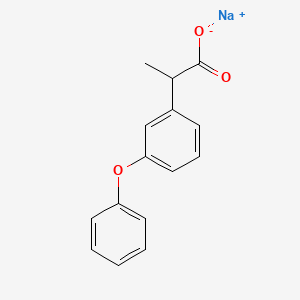
6-(4-Ethoxyphenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a carboxylic acid derivative with an ethoxyphenyl group.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule largely determine its reactivity.Physical And Chemical Properties Analysis
This could involve determining properties like melting point, boiling point, solubility, acidity or basicity (pKa), and stability.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Interconversion Studies : 6-(4-Ethoxyphenyl)-6-oxohexanoic acid has been studied for its synthetic applications. For example, Short and Rockwood (1969) explored the synthesis and interconversion of related compounds, highlighting their potential in producing anti-inflammatory agents (Short & Rockwood, 1969).
Mass Spectrometric Characterization : Research by Kanawati et al. (2007) focused on characterizing small oxocarboxylic acids, including 6-oxoheptanoic acid, using mass spectrometry. This study is crucial for understanding the molecular behavior of such compounds (Kanawati et al., 2007).
Unexpected Reactions in Synthesis : A study by Balo et al. (2000) reported an unexpected Dieckmann condensation in the synthesis of a related compound, demonstrating the complexity and unpredictability of organic synthesis reactions involving such acids (Balo et al., 2000).
Biological and Medicinal Research
Anti-Inflammatory Applications : Research has shown that derivatives of 6-aryl-4-oxohexanoic acids exhibit anti-inflammatory properties. Abouzid et al. (2007) synthesized a series of these compounds and tested their efficacy in models for evaluating non-steroidal anti-inflammatory drugs (Abouzid et al., 2007).
Inhibitors of Human Kynurenine Aminotransferase-I : Akladios et al. (2012) reported the synthesis of derivatives of 6-ethoxy-6-oxo-5-(2-phenylhydrazono) hexanoic acid as inhibitors for human kynurenine aminotransferase-I, an enzyme relevant in neurodegenerative diseases (Akladios et al., 2012).
Role in Enantioselective Reductions by Baker's Yeast : Gopalan and Jacobs (1990) investigated the reduction of alkyl 6-chloro-3-oxohexanoates by baker's yeast, leading to insights into the enzymatic processes and the synthesis of biologically relevant compounds (Gopalan & Jacobs, 1990).
Other Relevant Studies
Crystal and Molecular Structure Studies : The study of the molecular structure of related compounds, like those conducted by Kaur et al. (2012), provides valuable information on the physical and chemical properties of these compounds (Kaur et al., 2012).
Photochemical Approaches in Synthesis : Álvaro et al. (1987) explored new photochemical methods for synthesizing chromones, demonstrating the potential of these acids in advanced chemical synthesis techniques (Álvaro et al., 1987).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal.
Orientations Futures
This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies to better understand the compound’s properties or to improve its synthesis.
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYLDCZDARBOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645438 |
Source


|
| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
898791-67-8 |
Source


|
| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














